

# 1-(Dimethoxymethyl)-pyrazole CAS number and safety data

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## Compound of Interest

Compound Name: 1-(Dimethoxymethyl)-pyrazole

Cat. No.: B8312207

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## Technical Monograph: 1-(Dimethoxymethyl)-1H-pyrazole

### Executive Summary

1-(Dimethoxymethyl)-1H-pyrazole (CAS: 73303-44-3) is a specialized heterocyclic intermediate utilized primarily in medicinal chemistry as a masked equivalent of pyrazole. Its core utility lies in the N-dimethoxymethyl (DMM) moiety, which functions as a robust yet acid-labile protecting group. This masking strategy is critical in drug development workflows to suppress the acidity of the pyrazole N-H proton (pKa ~14), thereby enabling base-sensitive transformations—such as C-5 lithiation or palladium-catalyzed cross-couplings—without quenching the organometallic reagents.

This guide provides a comprehensive technical analysis of the compound's physicochemical properties, synthesis protocols, safety data, and application in high-value heterocyclic synthesis.

## Identity & Physicochemical Profile[1][2][3][4][5]

Parameter	Technical Specification
Chemical Name	1-(Dimethoxymethyl)-1H-pyrazole
CAS Registry Number	73303-44-3
Synonyms	Pyrazole-1-carboxaldehyde dimethyl acetal; N-(Dimethoxymethyl)pyrazole
Molecular Formula	C <sub>6</sub> H <sub>10</sub> N <sub>2</sub> O <sub>2</sub>
Molecular Weight	142.16 g/mol
SMILES	<chem>COC(N1C=CC=N1)OC</chem>
Physical State	Colorless to pale yellow oil (at ambient temp)
Solubility	Soluble in DCM, THF, EtOAc; Hydrolyzes in aqueous acid
Boiling Point	~80–85 °C (at reduced pressure, est.)

## Synthesis & Manufacturing Protocol

The synthesis of 1-(dimethoxymethyl)-1H-pyrazole is a thermodynamically driven condensation reaction between 1H-pyrazole and trimethyl orthoformate (TMOF), catalyzed by a Brønsted acid.

## Reaction Mechanism

The reaction proceeds via the electrophilic attack of the oxocarbenium ion (generated from TMOF) onto the nucleophilic nitrogen of the pyrazole ring. The process is reversible; therefore, driving the equilibrium requires the removal of the methanol byproduct.

## Laboratory Scale Protocol (100 mmol Scale)

Reagents:

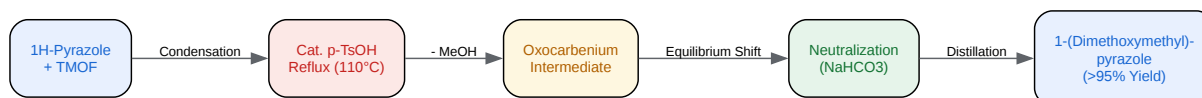
- 1H-Pyrazole (6.8 g, 100 mmol)
- Trimethyl Orthoformate (TMOF) (12.7 g, 120 mmol, 1.2 equiv)

- p-Toluenesulfonic acid monohydrate (p-TsOH·H<sub>2</sub>O) (0.19 g, 1 mmol, 1 mol%)
- Solvent: Neat (solvent-free) or Toluene (if azeotropic distillation is preferred).

#### Step-by-Step Procedure:

- Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser (or a Dean-Stark trap if using toluene).
- Charging: Add 1H-Pyrazole and TMOF to the flask. Add p-TsOH·H<sub>2</sub>O.
- Reaction: Heat the mixture to reflux (approx. 100–110 °C) for 4–6 hours.
  - Process Control: Monitor by TLC (SiO<sub>2</sub>, 30% EtOAc/Hexane). The starting pyrazole (polar) should disappear, converting to the less polar acetal product.
- Workup: Cool the mixture to room temperature. Add solid NaHCO<sub>3</sub> (0.5 g) to neutralize the acid catalyst. Stir for 15 minutes.
- Purification: Filter off the solids. Concentrate the filtrate under reduced pressure to remove excess TMOF and methanol.
- Distillation: Purify the crude oil by vacuum distillation (Kugelrohr or short-path) to obtain the pure product as a colorless oil.

## Synthesis Workflow Diagram



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Figure 1: Acid-catalyzed condensation workflow for the synthesis of 1-(dimethoxymethyl)-1H-pyrazole.

## Applications in Drug Discovery[8]

## The N-Protection Strategy

In medicinal chemistry, the "free" N-H of pyrazole poses a challenge during alkylation or lithiation due to its acidity. The dimethoxymethyl (DMM) group serves as a superior alternative to Tetrahydropyranyl (THP) or Semioxyethoxymethyl (SEM) groups in specific contexts:

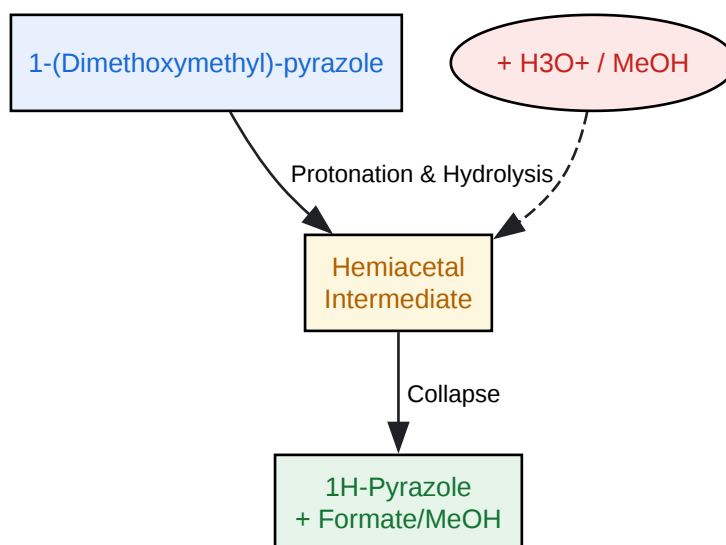
- Atom Economy: DMM is smaller and less lipophilic than SEM.
- Deprotection: DMM is cleaved under mildly acidic conditions (e.g., dilute HCl/MeOH), whereas SEM often requires fluoride (TBAF) or strong Lewis acids.

## Regioselective C-5 Functionalization

The DMM group directs lithiation to the C-5 position. Treatment of 1-(dimethoxymethyl)pyrazole with n-Butyllithium (n-BuLi) at -78 °C generates the C-5 lithiated species. This species can trap electrophiles (aldehydes, halides, CO<sub>2</sub>) to generate 1,5-disubstituted pyrazoles, which are difficult to access via direct condensation methods.

## Deprotection Pathway

The removal of the DMM group is quantitative and rapid, regenerating the parent pyrazole.



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Figure 2: Acid-mediated hydrolysis mechanism for the removal of the DMM protecting group.

## Safety & Handling (HSE Profile)

GHS Classification (Derived from Analogues/Reactive Groups):

- Signal Word:WARNING
- Hazard Statements:
  - H315: Causes skin irritation.[1][2][3][4][5]
  - H319: Causes serious eye irritation.[3][6][7]
  - H227: Combustible liquid (Est.[7] Flash Point >60°C).
  - H335: May cause respiratory irritation.[1][3][4][5][6]

Precautionary Measures:

Category	Protocol
PPE	<b>Nitrile gloves (0.11 mm), Safety Goggles, Lab Coat.</b>
Storage	Store under inert atmosphere (Argon/Nitrogen) in a cool, dry place. Moisture sensitive (hydrolyzes slowly in humid air).
Incompatibility	Strong acids (causes hydrolysis), Strong oxidizers, Water/Moisture.

| Spill Cleanup | Absorb with inert material (vermiculite). Do not use water initially (releases methanol). |

## References

- Synthesis of N-alkoxymethyl pyrazoles
  - Title: "Efficient solvent- and catalyst-free one-pot synthesis of novel trifluoromethylated pyrazole deriv

- Source: Taylor & Francis / Synthetic Communic
- Context: Discusses the reactivity of pyrazoles with orthoform
- CAS Registry Data
  - Title: "1-(dimethoxymethyl)-1H-Pyrazole CAS 73303-44-3 Details."
  - Source: GuideChem / CAS Common Chemistry.
  - Context: Verification of CAS number and identity.[4]
- General Pyrazole Protection Strategies
  - Title: "Protective Groups in Organic Synthesis (Greene's)."
  - Source: Wiley Online Library.
  - Context: Standard reference for acetal-based N-protection stability and removal conditions.
- Safety Data (Analogous Compounds)
  - Title: "Safety Data Sheet: 1,3-Dimethyl-1H-pyrazol-5-amine."[5]
  - Source: Fisher Scientific.
  - Context: Baseline handling for substituted pyrazoles.

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